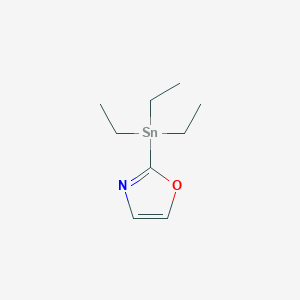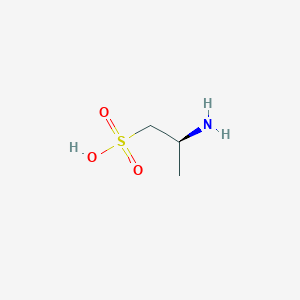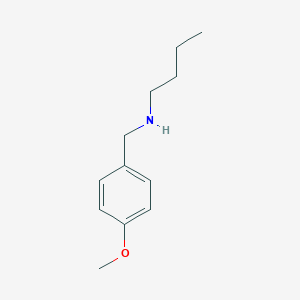
4-Chlorosalicylic acid
Übersicht
Beschreibung
4-Chlorosalicylic acid, also known as p-chlorobenzoic acid, is a white crystalline solid that is used in the synthesis of various compounds, including pharmaceuticals, herbicides, and dyes. It is a monochlorinated derivative of salicylic acid, and is used in a wide range of scientific research applications. It is a versatile compound with a wide range of applications, and its use in scientific research has been increasing in recent years.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
4-Chlorosalicylic acid (4ClSA) has been studied for its photophysical properties, particularly the excited-state intramolecular proton transfer (ESIPT) reaction. This reaction, characterized by a large Stokes shifted emission band with negligible solvent polarity dependence, indicates a noteworthy spectroscopic signature of 4ClSA. Quantum chemical calculations, including ab initio and Density Functional Theory methods, have validated these experimental findings and helped in understanding the intramolecular hydrogen bond (IMHB) interactions within 4ClSA (Paul & Guchhait, 2012).
Enzyme Inhibition and Antimicrobial Activities
This compound has been researched for its inhibitory effects on mushroom tyrosinase, an enzyme crucial in melanin synthesis. It exhibits strong inhibition of both monophenolase and diphenolase activities of this enzyme. Additionally, 4ClSA shows antimicrobial activities against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida boidinii (Han et al., 2008).
Environmental Applications
This compound has been identified in the degradation products of 4-chlorobenzoic acid in water when treated with plasma dielectric barrier discharge (DBD) processes. This highlights its potential involvement in environmental degradation pathways and the treatment of chlorinated organic pollutants (Lesage et al., 2014).
Chemical Activators in Agriculture
In agricultural research, this compound has been evaluated as a chemical activator for managing root-knot diseases in plants like chamomile. It showed significant efficacy in reducing root-knot severity and nematode population, suggesting its potential role in integrated pest management strategies (Pandey & Kalra, 2005).
Photophysical Studies
Further photophysical studies of 4ClSA and its derivatives, such as 5-chlorosalicylic acid (5ClSA), have been conducted to understand their excited-state intramolecular proton transfer reactions. These studies provide insights into the various ground-state species of these compounds and their behavior under different environmental conditions (Paul, Samanta, & Guchhait, 2010).
Polymeric Applications
This compound has been used to create polymers like poly(this compound-formaldehyde), which exhibit polyelectrolyte behavior. These polymers have been studied for their metal chelating and ion-exchanging properties, indicating potential applications in areas such as material science and environmental remediation (Patel, Patel, & Patel, 1982).
Antimicrobial Properties for Fabrics
Salicylic acid derivatives, including this compound, have been investigated for their potential as antibacterial agents for viscose fabrics. These studies aim to develop new materials with inherent antibacterial properties for various applications (Kantouch et al., 2013).
Wirkmechanismus
Target of Action
4-Chlorosalicylic acid primarily targets enzymes such as monophenolase and diphenolase . These enzymes play a crucial role in various biochemical reactions, including the oxidation of phenolic compounds.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits monophenolase and diphenolase activity with IC50s of 1.89 mM and 1.10 mM respectively . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.
Biochemical Pathways
It’s known that the compound can inhibit the activity of enzymes involved in the oxidation of phenolic compounds . This could potentially affect various metabolic pathways where these enzymes play a role.
Pharmacokinetics
As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy and safety profile.
Result of Action
The primary result of this compound’s action is its potent antimicrobial activity. It has been shown to be effective against E. coli, with a minimum inhibitory concentration (MIC) of 250 μg/mL and a minimum bactericidal concentration (MBC) of 500 μg/mL . This suggests that the compound can inhibit the growth of and kill this bacterium at these concentrations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a study found that a stable microbial community was able to degrade this compound when it was used as the sole source of carbon and energy . This suggests that the presence of certain microorganisms and the availability of other nutrients can affect the compound’s degradation and, consequently, its action.
Safety and Hazards
4-Chlorosalicylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .
Biochemische Analyse
Biochemical Properties
4-Chlorosalicylic acid plays a significant role in biochemical reactions. It has been observed to be utilized by a stable microbial community as a sole source of carbon and energy . This community includes bacterial species such as Klebsiella pneumonia, Pseudomonas fluorescens, P. mendocina, and P. cichorii .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial properties. It has been found to exhibit potent antibacterial activity against Escherichia coli .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, likely through interactions with biomolecules and potential inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
In a laboratory setting, a stable microbial community was observed to utilize this compound as a sole source of carbon and energy over time . This suggests that this compound may have stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. A stable microbial community was found to degrade this compound, suggesting that it interacts with certain enzymes or cofactors .
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXFCZXRFBUOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199064 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5106-98-9 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)



![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)


